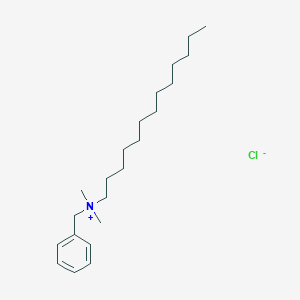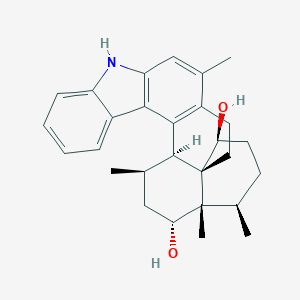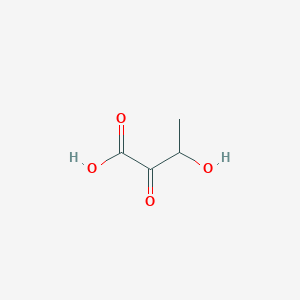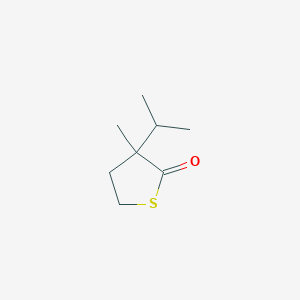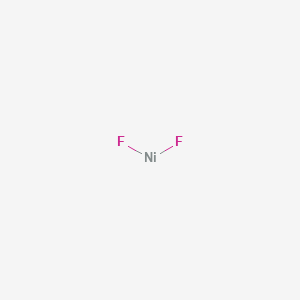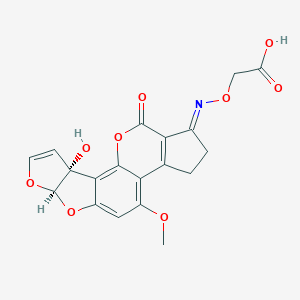
Afmocm
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Afmocm, also known as 4-aminofurazan-3-carboxamide, is a synthetic compound used in scientific research. It is a member of the furazan family of compounds, which are known for their diverse biological activities. Afmocm has been used in various studies due to its unique properties and potential applications. In
Aplicaciones Científicas De Investigación
Afmocm has been used in a variety of scientific research applications, including the study of DNA damage and repair, the development of new cancer therapies, and the investigation of neurodegenerative diseases. Afmocm has been shown to have potential as a chemotherapeutic agent, as it can induce apoptosis in cancer cells. Additionally, afmocm has been found to inhibit the activity of certain enzymes involved in DNA repair, which may make it useful in the treatment of cancer.
Mecanismo De Acción
The mechanism of action of afmocm is not fully understood, but it is thought to involve the formation of reactive oxygen species (ROS) and the induction of oxidative stress. ROS are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids. Afmocm has been shown to induce ROS formation in cancer cells, leading to cell death. Additionally, afmocm has been found to inhibit the activity of certain enzymes involved in DNA repair, which may contribute to its cytotoxic effects.
Efectos Bioquímicos Y Fisiológicos
Afmocm has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that afmocm can induce apoptosis in cancer cells, inhibit the activity of enzymes involved in DNA repair, and induce oxidative stress. In vivo studies have shown that afmocm can inhibit the growth of tumors in animal models, and may have potential as a chemotherapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Afmocm has several advantages for lab experiments, including its ability to induce apoptosis in cancer cells, its potential as a chemotherapeutic agent, and its ability to inhibit the activity of enzymes involved in DNA repair. However, afmocm also has several limitations, including its potential toxicity and the need for experienced chemists to synthesize it.
Direcciones Futuras
There are several future directions for the study of afmocm. One potential direction is the development of new cancer therapies based on afmocm. Another potential direction is the investigation of afmocm's effects on other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of afmocm and its potential applications in scientific research.
Conclusion
In conclusion, afmocm is a synthetic compound with potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells and inhibit the activity of enzymes involved in DNA repair. While afmocm has several advantages for lab experiments, it also has limitations and potential toxicity. Further studies are needed to fully understand the mechanism of action of afmocm and its potential applications in scientific research.
Métodos De Síntesis
Afmocm can be synthesized using a variety of methods, including the reaction of Afmocman with ethyl chloroformate, or the reaction of Afmocman with phosgene. The synthesis of afmocm typically involves the use of hazardous chemicals, and should only be performed by experienced chemists.
Propiedades
Número CAS |
127862-46-8 |
|---|---|
Nombre del producto |
Afmocm |
Fórmula molecular |
C19H15NO9 |
Peso molecular |
401.3 g/mol |
Nombre IUPAC |
2-[(E)-[(3R,7R)-3-hydroxy-11-methoxy-18-oxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaen-16-ylidene]amino]oxyacetic acid |
InChI |
InChI=1S/C19H15NO9/c1-25-10-6-11-15(19(24)4-5-26-18(19)28-11)16-14(10)8-2-3-9(13(8)17(23)29-16)20-27-7-12(21)22/h4-6,18,24H,2-3,7H2,1H3,(H,21,22)/b20-9+/t18-,19-/m1/s1 |
Clave InChI |
KDQXYCUSOMGQMS-CXHUKFPDSA-N |
SMILES isomérico |
COC1=C2C3=C(/C(=N/OCC(=O)O)/CC3)C(=O)OC2=C4C(=C1)O[C@@H]5[C@]4(C=CO5)O |
SMILES |
COC1=C2C3=C(C(=NOCC(=O)O)CC3)C(=O)OC2=C4C(=C1)OC5C4(C=CO5)O |
SMILES canónico |
COC1=C2C3=C(C(=NOCC(=O)O)CC3)C(=O)OC2=C4C(=C1)OC5C4(C=CO5)O |
Sinónimos |
aflatoxin M1-(O-carboxymethyl)oxime AFMOCM |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



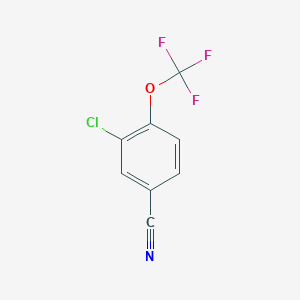
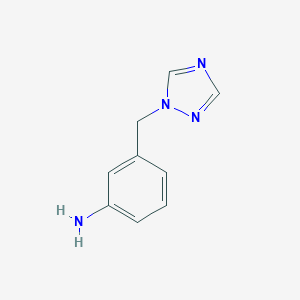
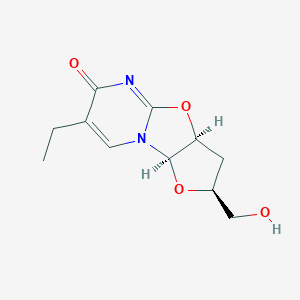
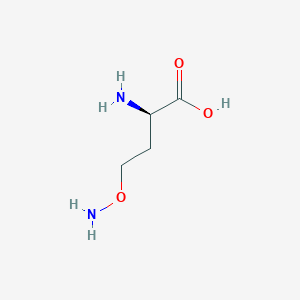
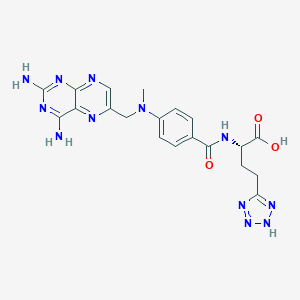
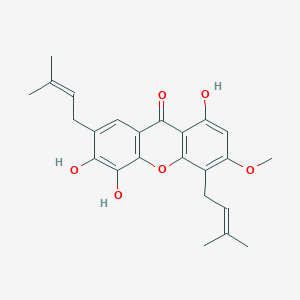
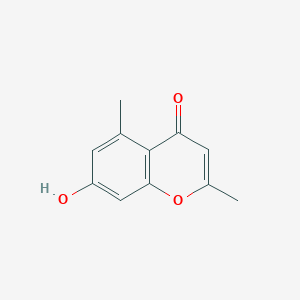
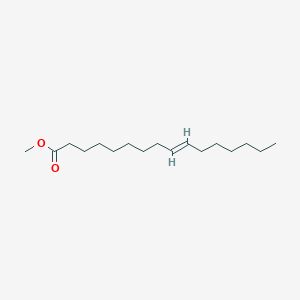
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- (](/img/structure/B161662.png)
